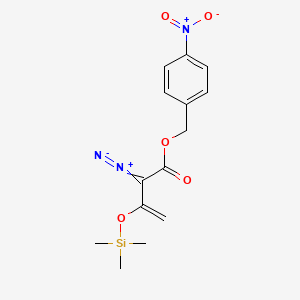
p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate
Cat. No. B8323962
M. Wt: 335.39 g/mol
InChI Key: LEMJAGHQNCSAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05071966
Procedure details


To 1.5 ml of dry acetonitrile were added 100 mg (0.380 millimole) of p-nitrobenzyl 2-diazoacetoacetate, 64.8 μl (0.465 millimole) of triethylamine and 59 μl (0.465 millimole) of trimethylsilyl chloride. A solution obtained by dissolving 70 mg (0.467 millimole) of sodium iodide in 0.5 ml of dry acetonitrile was added dropwise thereto at a room temperature. After agitation for an hour, the reaction mixture was concentrated under a reduced pressure. After addition of 5 ml of hexane, insoluble materials were filtered off and the hexane was distilled off under a reduced pressure to give 115 mg (yield 90.1 %) of the desired compound in a yellow solid.






Name
Yield
90.1%
Identifiers


|
REACTION_CXSMILES
|
[N+:1](=[C:3]([C:17]([CH3:19])=[O:18])[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)=[O:5])=[N-:2].C(N(CC)CC)C.[CH3:27][Si:28](Cl)([CH3:30])[CH3:29].[I-].[Na+]>C(#N)C>[N+:1](=[C:3]([C:17]([O:18][Si:28]([CH3:30])([CH3:29])[CH3:27])=[CH2:19])[C:4]([O:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1)=[O:5])=[N-:2] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
70 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C
|
|
Name
|
|
|
Quantity
|
64.8 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
59 μL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After agitation for an hour
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under a reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of 5 ml of hexane, insoluble materials
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the hexane was distilled off under a reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=[N-])=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=C)O[Si](C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 115 mg | |
| YIELD: PERCENTYIELD | 90.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
